molecular formula C17H15N5OS2 B6476830 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2640822-18-8

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B6476830
CAS RN: 2640822-18-8
M. Wt: 369.5 g/mol
InChI Key: PIIDBIAEOCACJG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiophene ring, and a benzothiadiazole group. The 1-methyl-1H-pyrazol-4-yl group is a derivative of pyrazole, which is a basic aromatic ring containing 2 nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as nucleophilic aromatic substitution or Buchwald–Hartwig arylamination .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The exact structure would need to be determined through methods such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the aromatic rings and the various functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the thiophene and benzothiadiazole groups might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature, and its solubility in different solvents would depend on the polarity of the molecule .

Scientific Research Applications

Antitubercular Activity

Compounds containing the 1,3-diazole moiety, such as the one in your query, have been synthesized and evaluated for their antitubercular potential against Mycobacterium tuberculosis . These compounds have shown potent antitubercular activity .

Antileishmanial Activity

Pyrazole-bearing compounds, like the one you’re interested in, have demonstrated potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity .

Antimalarial Activity

The same hydrazine-coupled pyrazole derivatives have also shown promising antimalarial activities . Specifically, compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei .

Antiviral Activity

Heterocycles based on the 1,2,3-triazole moiety, which is present in the compound , have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities .

Antibacterial Activity

These 1,2,3-triazole-based heterocycles have also shown antibacterial activities , making them valuable in the development of new antibacterial drugs.

Anticancer Activity

Compounds with the 1,2,3-triazole moiety have been reported to exhibit anticancer activities . This suggests potential applications in cancer treatment.

Anti-inflammatory Activity

Imidazole-containing compounds, which share a similar structure with your compound, have shown a broad range of biological properties, including anti-inflammatory activities .

Antidiabetic Activity

These imidazole-containing compounds have also demonstrated antidiabetic activities , suggesting potential applications in the treatment of diabetes.

properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS2/c1-22-10-12(9-19-22)16-5-3-13(24-16)6-7-18-17(23)11-2-4-14-15(8-11)21-25-20-14/h2-5,8-10H,6-7H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIDBIAEOCACJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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